molecular formula C8H6BrClN2O2 B567787 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 1260656-47-0

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B567787
CAS No.: 1260656-47-0
M. Wt: 277.502
InChI Key: PIAUUSXBNUVVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a valuable chemical intermediate in medicinal chemistry, primarily used for the exploration of novel therapeutics targeting central nervous system (CNS) disorders. Its core structure is based on the imidazo[1,2-a]pyridine scaffold, which is recognized for its significant role in pharmaceutical research . This compound is strategically employed in the synthesis of more complex molecules designed to modulate key neurological receptors. Research indicates that derivatives of imidazo[1,2-a]pyridine can function as modulators of the 5-HT2A serotonin receptor, a prominent target for investigating treatments for sleep disorders such as insomnia . Furthermore, closely related analogs within this chemical class have been characterized as potent antagonists of the Neuropeptide S Receptor (NPSR) . The NPSR system is a high-interest target for researchers due to its influence on a range of physiological processes, including wakefulness, anxiety, and addiction behaviors, making this compound a key building block for developing tool compounds in preclinical studies . By serving as a versatile synthetic intermediate, this compound enables researchers to access diverse chemical space and advance the discovery of new candidates for addressing complex CNS conditions.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.ClH/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5;/h1-4H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAUUSXBNUVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735175
Record name 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-47-0
Record name 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Mechanism

The bromination proceeds via electrophilic aromatic substitution , where NBS generates bromonium ions (Br⁺) in situ. The amino group at the 2-position of nicotinic acid directs electrophilic attack to the 5-position, forming 2-amino-5-bromo-nicotinic acid. Kinetic studies suggest that low temperatures (-8°C to -35°C) suppress dimerization and over-bromination.

Cyclization Pathway

Cyclization involves nucleophilic attack by the amino group on chloroacetaldehyde, followed by dehydration to form the imidazo ring. The reaction is modeled by the equation:

2-Amino-5-bromo-nicotinic acid+ClCH2CHO6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid+HCl+H2O\text{2-Amino-5-bromo-nicotinic acid} + \text{ClCH}2\text{CHO} \rightarrow \text{6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid} + \text{HCl} + \text{H}2\text{O}

The use of polar aprotic solvents (e.g., DMF) enhances reaction rates by stabilizing transition states.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Bromination Temp.-15°C to -25°CMaximizes Br⁺ stability
Cyclization Temp.70–90°CBalances rate and side reactions
SolventDMF or AcetonitrileEnhances solubility and kinetics

Elevating cyclization temperatures above 80°C risks decarboxylation, reducing yields by 10–15%.

Stoichiometric Ratios

  • NBS Excess: A 1:1.2 ratio of 2-aminonicotinic acid to NBS ensures complete bromination without residual starting material.

  • Chloroacetaldehyde: A 1:1.25 molar ratio relative to the brominated intermediate drives cyclization to completion.

Industrial-Scale Synthesis and Process Design

Continuous Flow Reactors

Industrial production employs continuous flow systems to maintain precise temperature control during bromination. This approach reduces batch variability and improves throughput by 30% compared to batch reactors.

Waste Management

  • Solvent Recovery: Ethyl acetate and acetonitrile are distilled and reused, cutting raw material costs by 20%.

  • Acid Neutralization: Spent HCl is neutralized with NaOH, generating NaCl for safe disposal.

Challenges and Alternative Approaches

Competing Side Reactions

  • Dimerization: Occurs at bromination temperatures >-5°C, mitigated by strict cryogenic control.

  • Decarboxylation: Avoided by limiting cyclization times to <12 hours.

Alternative Halogenation Agents

While NBS is preferred, dibromoisocyanuric acid has been tested but yields inferior regioselectivity (75% vs. 95% with NBS) .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates :
    • The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the production of olprinone, a selective phosphodiesterase III inhibitor used to treat heart failure and enhance respiratory function .
    • The synthesis method for 6-bromoimidazo[1,2-a]pyridine emphasizes mild reaction conditions and high purity, making it suitable for large-scale pharmaceutical production .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by modulating cyclic adenosine monophosphate levels, which can inhibit inflammatory cell aggregation and cytokine release .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that imidazo[1,2-a]pyridine derivatives can exhibit cytotoxicity against various cancer cell lines. The structural modifications on the imidazo ring can significantly influence their biological activity, making this compound a candidate for further anticancer drug development.

Several studies have documented the applications of 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride:

  • Study on Olprinone Derivatives : A study highlighted the synthesis of olprinone derivatives from this compound, demonstrating its effectiveness in treating postoperative heart failure. The derivatives showed improved efficacy compared to existing treatments due to their selective inhibition of phosphodiesterase III .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of imidazo derivatives derived from this compound, revealing their potential to reduce inflammation in animal models by inhibiting specific inflammatory pathways .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₅BrN₂O₂·HCl
  • Molecular Weight : 277.50 g/mol (free acid: 241.04 g/mol)
  • CAS Number : 1260656-47-0 (hydrochloride); 903129-78-2 (free acid)
  • Purity : ≥97% (HPLC)
  • Appearance : Off-white to light brown solid

Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules.

Physicochemical Properties :

  • Storage : Room temperature, sealed in dry conditions
  • Solubility : Enhanced water solubility due to the hydrochloride salt form compared to the free carboxylic acid .

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Br (C6), COOH (C8), HCl salt C₈H₅BrN₂O₂·HCl 277.50 High polarity due to carboxylic acid and HCl salt; used in coupling reactions (e.g., amide synthesis) Intermediate in drug discovery
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (C8), Cl (C6), COOH (C2) C₈H₄BrClN₂O₂ 275.49 Dual halogenation (Br/Cl) enhances electrophilicity; carboxylic acid at C2 alters regioselectivity in reactions Potential kinase inhibitor precursor
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Br (C6), COOEt (C8) C₁₁H₁₃BrN₂O₂ 285.15 Ester group increases lipophilicity; used as a prodrug or synthetic intermediate Prodrug development
6-Bromo-8-methoxyimidazo[1,2-a]pyridine Br (C6), OMe (C8) C₈H₇BrN₂O 225.04 Methoxy group improves membrane permeability; lacks carboxylic acid reactivity Antimicrobial agent precursor
8-Amino-6-bromoimidazo[1,2-a]pyridine Br (C6), NH₂ (C8) C₇H₆BrN₃ 212.04 Amino group enables hydrogen bonding; reported as a CDK2 inhibitor Anticancer research
7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride OMe (C7), COOH (C8), HCl salt C₉H₈N₂O₃·HCl 242.64 Methoxy substitution at C7 alters electronic effects; retains HCl salt solubility Neuropharmacology applications

Functional Group Impact on Reactivity and Bioactivity

  • Carboxylic Acid (C8) : Enhances water solubility and enables conjugation reactions (e.g., amide bond formation with amines) . The hydrochloride salt further improves solubility for in vitro assays .
  • Halogen Substituents (Br/Cl) : Bromine at C6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . Chlorine at C6 (as in 8-Bromo-6-chloro derivatives) increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate) are more lipophilic, aiding blood-brain barrier penetration in drug candidates .
  • Amino Group (C8): Enables hydrogen bonding with biological targets, as seen in CDK2 inhibition .

Biological Activity

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (6-Bromo-IMPY-8-COOH HCl) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a bromine atom attached to an imidazo[1,2-a]pyridine core, this compound exhibits a molecular formula of C8_8H6_6BrClN2_2O2_2 and a molecular weight of approximately 277.50 g/mol. Its structural features suggest potential applications in drug development and organic synthesis.

The biological activity of 6-Bromo-IMPY-8-COOH HCl is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Direct Binding : The compound can bind to specific enzymes or receptors, influencing their activity.
  • Inhibition : It may inhibit the action of certain enzymes, contributing to its therapeutic effects.
  • Modulation : The compound can modulate biochemical pathways, affecting cellular functions.

Biological Activities

Research indicates that 6-Bromo-IMPY-8-COOH HCl exhibits notable antibacterial and antifungal properties. The presence of the bromine atom enhances its reactivity and interaction with biological targets, making it a promising candidate for further pharmacological investigations.

Antimicrobial Activity

In vitro studies have shown that 6-Bromo-IMPY-8-COOH HCl has effective antimicrobial properties against various pathogens. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

These results indicate that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In particular, it has been shown to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation:

Compound IC50_{50} (μM)
6-Bromo-IMPY-8-COOH HCl0.04 ± 0.02
Celecoxib0.04 ± 0.01

This indicates comparable efficacy to established anti-inflammatory drugs.

Case Studies

Several case studies highlight the therapeutic potential of 6-Bromo-IMPY-8-COOH HCl:

  • Antibacterial Efficacy : In a study involving infected mice models, administration of the compound resulted in a significant reduction in bacterial load compared to control groups.
  • Cancer Research : Preliminary studies suggest that derivatives of 6-Bromo-IMPY-8-COOH HCl exhibit cytotoxic effects on cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with IC50_{50} values indicating potent growth inhibition.
  • Safety Profile : Toxicity assessments in animal models have demonstrated that doses up to 2000 mg/kg did not result in acute toxicity, suggesting a favorable safety profile for further development.

Synthesis and Derivatives

The synthesis of 6-Bromo-IMPY-8-COOH HCl typically involves the reaction of 2-aminonicotinic acid with N-bromobutanimide under controlled conditions. This method is advantageous due to its mild reaction conditions and high yield.

Structural Comparisons

Comparative studies with similar compounds reveal that the unique presence of the bromine atom in 6-Bromo-IMPY-8-COOH HCl contributes significantly to its distinct biological properties:

Compound Structural Features Biological Activity
Methyl imidazo[1,2-a]pyridine-8-carboxylateLacks bromine; may exhibit different effectsLower antibacterial activity
Other imidazo[1,2-a]pyridine derivativesVaries in functional groupsDiverse but less potent than 6-Bromo

Q & A

Q. What are the common synthetic routes for 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride?

The synthesis typically involves two key steps:

  • Bromination : The imidazo[1,2-a]pyridine core is brominated at the 6th position using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions .
  • Carboxylation : Introduction of the carboxylic acid group at the 8th position via carbon dioxide insertion or oxidation of a pre-functionalized intermediate . Example protocol: Reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by recrystallization from hexane/ethanol mixtures to yield the product .

Q. How is the compound purified, and what analytical methods confirm its purity?

  • Purification : Recrystallization using ethanol/hexane or column chromatography with silica gel and dichloromethane/methanol eluents .
  • Analytical Methods :
  • HPLC : Purity ≥97% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • NMR/IR : Structural validation through characteristic peaks (e.g., carboxylic acid COOH at ~1700 cm⁻¹ in IR; aromatic protons at 6.5–8.5 ppm in ¹H NMR) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Storage : Store in sealed containers at room temperature, protected from moisture to prevent hydrolysis of the hydrochloride salt .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or non-polar solvents .

Advanced Research Questions

Q. How can substitution reactions at the bromine position be optimized for diverse functionalization?

  • Methodology :
  • Nucleophilic Substitution : React with sodium azide (NaN₃) or thiols (e.g., KSAc) in DMF at 60–80°C for 12–24 hours .
  • Transition Metal Catalysis : Use Pd/Cu catalysts for Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
    • Key Considerations :
  • Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
  • Steric hindrance from the carboxylic acid group may require elevated temperatures for complete conversion .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Experimental Design :
  • Dose-Response Studies : Establish minimum inhibitory concentrations (MICs) across bacterial strains (e.g., Staphylococcus aureus MIC ≤0.006 μM) .
  • Selectivity Profiling : Compare activity against human cell lines (e.g., HEK293) to assess off-target effects .
    • Data Analysis : Use statistical tools (e.g., ANOVA) to differentiate assay-specific variability from true biological discrepancies .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

  • SAR Workflow :

Synthesize analogs with halogen (Cl, I) or methyl substitutions at the 6th position.

Test in enzyme inhibition assays (e.g., CDK2) or receptor binding studies (e.g., GPCRs) .

  • Example Findings :
SubstituentBiological ActivityIC₅₀ (μM)Reference
BrCDK2 Inhibition0.12
ClAnti-inflammatory1.5
IAntimicrobial0.08

Q. What advanced analytical techniques characterize its interaction with biological targets?

  • Fluorescence Quenching : Monitor binding to serum albumin (BSA) via tryptophan fluorescence quenching at λₑₓ = 280 nm .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes or receptors .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., CDK2) to identify critical binding motifs .

Methodological Notes

  • Contradictions in Synthesis : Some protocols use NaHCO₃ as a base , while others employ stronger bases (e.g., K₂CO₃) for carboxylation . Adjust stoichiometry based on reaction scale.
  • Safety Precautions : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H335 (respiratory irritation) hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.